Incretin

Description

Properties

CAS No. |

54241-84-8 |

|---|---|

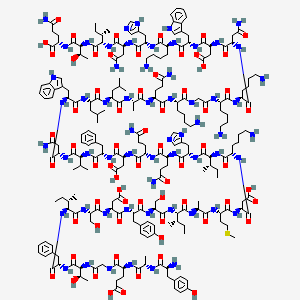

Molecular Formula |

C226H338N60O66S |

Molecular Weight |

4984 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352)/t113-,114-,115-,116-,117-,118-,119-,120+,121+,134-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,180-,181-,182-,183-,184-,185-,186-/m0/s1 |

InChI Key |

MGXWVYUBJRZYPE-YUGYIWNOSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

sequence |

YAEGTFISDYSIAMDKIHQQDFVNWLLAQKGKKNDWKHNITQ |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of Incretin Synthesis and Secretion

Incretin-Producing Enteroendocrine Cells (EECs)

Enteroendocrine cells are specialized secretory cells lining the intestinal tract, forming the largest endocrine system in the body. They are responsible for releasing over 20 different hormones, including incretins, which regulate various physiological functions such as digestion, motility, glucose homeostasis, and appetite. nih.govnih.govnih.gov

Glucose-dependent insulinotropic polypeptide (GIP) is a 42-amino-acid peptide hormone primarily synthesized and secreted by enteroendocrine K-cells. taylorandfrancis.comannualreviews.org These K-cells are predominantly located with high density in the duodenum and upper jejunum, although they are present throughout the small intestine. taylorandfrancis.comannualreviews.orgnih.govnih.gov GIP is derived from the proteolytic processing of its precursor, pre-pro GIP. taylorandfrancis.com

Glucagon-like peptide-1 (GLP-1) is a 30- or 31-amino-acid peptide hormone produced and secreted by intestinal enteroendocrine L-cells. researchgate.netwikipedia.org L-cells are found throughout the gastrointestinal (GI) tract, with their density increasing towards the distal region of the gut, predominantly in the ileum and colon. frontiersin.orgmdpi.comglucagon.comdiabetesjournals.orgnih.govisciii.es While traditionally thought to be concentrated distally, small numbers of GLP-1-positive L-cells can be found throughout the small bowel. glucagon.com Human L-cells are localized in the distal ileum and colon, but the significant surface area of the small intestine means that the upper small intestine also contains substantial L-cell numbers despite a relatively lower density. mdpi.comnih.gov

While K-cells are generally associated with GIP and L-cells with GLP-1, significant co-expression of both this compound peptides occurs in human duodenal enteroendocrine cells. physiology.orgphysiology.orgresearchgate.netnih.gov Studies have shown that in human duodenum, L-cells are present in roughly equal numbers as K-cells. physiology.orgphysiology.orgnih.gov A subpopulation of these cells, termed "L/K cells," can contain both GLP-1 and GIP. physiology.orgphysiology.orgnih.govpnas.org For instance, in subjects with normal glucose tolerance, approximately 5% of duodenal enteroendocrine cells co-expressed both hormones. physiology.orgnih.gov This co-localization suggests that duodenal L-cells may contribute to the early phase of postprandial GLP-1 release, similar to GIP secretion by K-cells. physiology.org

Table 1: Localization of this compound-Producing Enteroendocrine Cells

| This compound Hormone | Producing Cell Type | Primary Localization |

| GIP | K-cells | Duodenum, Upper Jejunum taylorandfrancis.comannualreviews.orgnih.govnih.gov |

| GLP-1 | L-cells | Ileum, Colon (increasing density distally), also present in small bowel frontiersin.orgmdpi.comglucagon.comdiabetesjournals.orgnih.govisciii.es |

GLP-1 is derived from the tissue-specific post-translational processing of the proglucagon peptide, a 160-amino-acid precursor. wikipedia.orgdiabetesjournals.orgfrontiersin.orgoup.com This processing differs based on the cell type. In intestinal L-cells, proglucagon is predominantly cleaved by prohormone convertase 1/3 (PC1/3). wikipedia.orgfrontiersin.orgoup.combioscientifica.comresearchgate.net This enzymatic cleavage yields several products, including glicentin, oxyntomodulin, GLP-1, intervening peptide-2 (IP-2), and glucagon-like peptide-2 (GLP-2). wikipedia.orgdiabetesjournals.orgoup.com In contrast, in pancreatic alpha-cells, proglucagon is cleaved by prohormone convertase 2 (PC2) to produce glucagon (B607659), glicentin-related pancreatic peptide (GRPP), and intervening peptide-1 (IP-1). wikipedia.orgfrontiersin.orgoup.combioscientifica.com The initial product, GLP-1 (1–37), can undergo further amidation and proteolytic cleavage to form the two biologically active forms: GLP-1 (7–36) amide and GLP-1 (7–37). wikipedia.orgmdpi.com

Table 2: Proglucagon Processing in Different Cell Types

| Cell Type | Primary Prohormone Convertase | Major Proglucagon Products |

| Intestinal L-cells | PC1/3 | Glicentin, Oxyntomodulin, GLP-1, IP-2, GLP-2 wikipedia.orgdiabetesjournals.orgoup.com |

| Pancreatic α-cells | PC2 | Glicentin-related pancreatic peptide (GRPP), Glucagon, IP-1 wikipedia.orgoup.com |

Nutrient-Sensing Mechanisms in Enteroendocrine Cells

Enteroendocrine cells are strategically positioned within the intestinal epithelium with apical processes extending to the lumen, allowing them to directly sense luminal contents. researchgate.netnih.govmdpi.com The mechanisms controlling hormone secretion depend on the nature of the stimulus and involve various signaling pathways, including nutrient transporters and G protein-coupled receptors (GPCRs). researchgate.netnih.govnih.govnih.gov

Glucose-stimulated release of GLP-1 and GIP from enteroendocrine cells is critically dependent on the absorption of carbohydrates. mdpi.com Monosaccharides are transported into these cells via active and facilitative glucose transporters. mdpi.com A key active glucose transporter involved is the sodium-glucose linked transporter 1 (SGLT1), which is located on the apical surface of the intestinal epithelial layer and expressed in both GIP- and GLP-1-releasing EECs. nih.govmdpi.comnih.govresearchgate.net

The mechanism of carbohydrate sensing involves the uptake of glucose into the EEC along with sodium ions via SGLT1. nih.govresearchgate.net This sodium entry into the cell causes membrane depolarization. researchgate.netresearchgate.net This depolarization subsequently activates voltage-gated Ca2+ channels, leading to an increase in intracellular calcium. researchgate.netfrontiersin.orgresearchgate.net The rise in intracellular calcium facilitates the fusion of this compound-containing vesicles with the cell membrane and the subsequent release of the this compound peptides into the bloodstream. researchgate.netfrontiersin.orgresearchgate.net Both K-cells and L-cells contain glucosensory molecules such as glucokinase and glucose transporters 1, 2, and 3. physiology.orgphysiology.orgnih.gov

Table 3: Key Components in Carbohydrate Sensing in Enteroendocrine Cells

| Component | Role |

| Sodium-Glucose Linked Transporter 1 (SGLT1) | Apical transporter for glucose and sodium uptake into EECs, crucial for glucose-stimulated this compound release. nih.govmdpi.comnih.govresearchgate.net |

| Membrane Depolarization | Occurs due to Na+ entry via SGLT1. researchgate.netresearchgate.net |

| Voltage-Gated Ca2+ Channels | Activated by membrane depolarization, leading to Ca2+ influx. researchgate.netfrontiersin.orgresearchgate.net |

| Intracellular Ca2+ Increase | Triggers the exocytosis of this compound-containing vesicles. researchgate.netfrontiersin.orgresearchgate.net |

| Glucokinase, Glucose Transporters 1, 2, 3 | Glucosensory molecules present in K-cells and L-cells, indicating their direct glucose responsiveness. physiology.orgglucagon.comphysiology.orgnih.gov |

Carbohydrate Sensing Pathways

Role of Sodium-Glucose Transporter 1 (SGLT1) in Glucose Uptake and Secretion

Sodium-Glucose Transporter 1 (SGLT1) is a key player in carbohydrate sensing and glucose-induced this compound release, particularly in the upper small intestine nih.govmdpi.comnih.gov. SGLT1 facilitates the co-transport of glucose and sodium ions across the brush border membrane of EECs nih.gov. This electrogenic process is critical for driving membrane depolarization, which subsequently triggers electrical activity, voltage-gated calcium entry, and ultimately, peptide release nih.govnih.gov.

Studies have demonstrated that glucose-dependent GLP-1 and GIP secretion in vitro is inhibited by pharmacological SGLT1 inhibitors like phloridzin nih.govmdpi.comnih.gov. Furthermore, SGLT1 knockout mice exhibit impaired GIP and early GLP-1 release following oral glucose administration nih.govnih.govnih.gov. SGLT1 is considered the primary intestinal glucose transporter, even at high luminal glucose concentrations, and is pivotal for both intestinal glucose absorption and glucose-induced this compound secretion nih.govresearchgate.net. The expression of SGLT1 can be upregulated by intracellular glucose and luminal nutrients, adapting glucose absorption to dietary intake nih.gov.

Table 1: Role of SGLT1 in this compound Secretion

| Mechanism/Observation | Effect on this compound Secretion | Supporting Evidence |

| SGLT1-mediated glucose and Na+ co-transport | Triggers membrane depolarization and subsequent this compound release | nih.govnih.gov |

| Pharmacological SGLT1 inhibition (e.g., phloridzin) | Prevents glucose-dependent GLP-1 and GIP secretion in vitro | nih.govmdpi.comnih.gov |

| SGLT1 knockout mice | Impaired GIP and early GLP-1 release after oral glucose | nih.govnih.govnih.gov |

| Non-metabolizable SGLT1 substrate (α-MDG) | Significantly increases plasma GIP and GLP-1 levels | nih.gov |

Mechanisms of Membrane Depolarization and Calcium Influx

The transport of glucose via SGLT1 leads to membrane depolarization in EECs nih.govnih.gov. This depolarization activates voltage-gated calcium channels (VGCCs), resulting in an increase in intracellular calcium (Ca²⁺) levels nih.govnih.gov. The rise in intracellular Ca²⁺ is a primary trigger for the exocytosis of hormone-containing vesicles, leading to the release of gut hormones, including incretins, into the systemic circulation bioscientifica.comcambridge.orgnih.gov. Cyclic AMP (cAMP) also plays a crucial role, as its elevation in L-cells promotes hormone release by enhancing electrical activity, activating VGCCs, and potentiating Ca²⁺-dependent exocytosis bioscientifica.com.

SGLT1-Independent Mechanisms of GLP-1 Secretion in vivo

While SGLT1 is critical for glucose-stimulated this compound secretion in vitro, in vivo studies in humans and animal models lacking functional SGLT1 have shown that GLP-1 can still be secreted in response to oral glucose, whereas GIP secretion is absent cam.ac.uk. This suggests the existence of SGLT1-independent mechanisms for GLP-1 release in vivo cam.ac.uk. One proposed mechanism involves the fermentation of unabsorbed glucose by the gut microbiome in the colon, which generates short-chain fatty acids (SCFAs) cam.ac.uk. These SCFAs have the potential to stimulate GLP-1 release cam.ac.uk.

Lipid Sensing Pathways: Involvement of G-Protein Coupled Receptors (GPCRs)

Lipid sensing in EECs is primarily mediated by G-protein coupled receptors (GPCRs) bioscientifica.comnih.govresearchgate.net. These receptors respond to products of fat digestion, such as free fatty acids (FFAs) and monoacylglycerols bioscientifica.comnih.govresearchgate.net. Key GPCRs involved in lipid-induced this compound secretion include:

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40 (CID: 9942488) : Highly expressed in K- and L-cells, FFAR1 binds medium to long-chain fatty acids and mediates lipid-induced this compound hormone release mdpi.comnih.gov. Studies in FFAR1 knockout mice have shown impaired GIP and GLP-1 release following a high-fat diet mdpi.comglucagon.com.

GPR119 (CID: 6959556) : This receptor senses monoacylglycerols and derivatives of oleate (B1233923) (C18:1) bioscientifica.comnih.govbiomolther.org. Activation of GPR119 by synthetic agonists leads to increased release of insulin (B600854) and GLP-1, and improved glucose tolerance nih.gov.

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120 (CID: 9942488) : This receptor acts as a physiological receptor for omega-3 fatty acids and is involved in anti-inflammatory and insulin-sensitizing effects nih.govfrontiersin.org.

Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3) : These receptors are activated by short-chain fatty acids (SCFAs) nih.govfrontiersin.org. FFAR2 and FFAR3 are highly expressed in L-cells in the terminal ileum and colon and contribute to GLP-1 release frontiersin.org.

Activation of these GPCRs, particularly Gαq-coupled receptors like FFAR1 and FFAR4, leads to the activation of phospholipase C beta (PLCβ) and inositol (B14025) (1,4,5)-trisphosphate (IP₃)-dependent release of Ca²⁺ from intracellular stores cambridge.orgresearchgate.netnih.gov. Gαs-coupled receptors, such as GPR119 and GPBAR1, elevate intracellular cAMP levels, which synergizes with Ca²⁺ signals to stimulate this compound secretion bioscientifica.combioscientifica.com.

Table 2: Key GPCRs in Lipid Sensing and this compound Release

| GPCR Name | PubChem CID | Ligand Type | G-protein Coupling | Effect on this compound Secretion |

| FFAR1 (GPR40) | 9942488 | Medium- to long-chain fatty acids | Gαq | Stimulates GLP-1 and GIP release mdpi.comnih.gov |

| GPR119 | 6959556 | Monoacylglycerols, oleate derivatives | Gαs | Stimulates GLP-1 release bioscientifica.comnih.govnih.gov |

| FFAR4 (GPR120) | 9942488 | Omega-3 fatty acids | Gαq | Contributes to this compound release nih.govfrontiersin.org |

| FFAR2 | 441221 | Short-chain fatty acids | Gαi/q | Regulates GLP-1 release nih.govfrontiersin.org |

| FFAR3 | 441220 | Short-chain fatty acids | Gαi | Regulates GLP-1 release nih.govfrontiersin.org |

Protein Sensing Mechanisms in this compound Release

Protein sensing in EECs occurs after protease digestion into oligopeptides and amino acids bioscientifica.combioscientifica.com. Several GPCRs have been implicated in sensing peptides and amino acids, including:

Calcium Sensing Receptor (CASR) (CID: 10118833) : Activated by aromatic amino acids such as phenylalanine (CID: 6140) and tryptophan (CID: 6305) bioscientifica.combioscientifica.com.

Umami Taste Receptors (TAS1R1/TAS1R2) : Involved in sensing umami taste, which is associated with amino acids bioscientifica.combioscientifica.commdpi.com.

GPR142 (CID: 16219803) : A Gαq-coupled GPCR that senses aromatic amino acids like tryptophan and phenylalanine bioscientifica.combioscientifica.comendocrine-abstracts.org. GPR142 agonists have been shown to increase plasma GIP and GLP-1 levels bioscientifica.comendocrine-abstracts.org.

H+/peptide co-transporter (PEPT1) : This electrogenic transporter facilitates the uptake of dipeptides like glycine-sarcosine (Gly-Sar) (CID: 10452) into EECs, leading to membrane depolarization and activation of voltage-gated calcium channels, contributing to hormone secretion mdpi.com.

While the exact mechanisms are still being elucidated, amino acids like arginine (CID: 227), phenylalanine, tryptophan, and valine (CID: 6287) have been shown to stimulate GLP-1 release bioscientifica.combioscientifica.com. The MAPK ERK1/2 pathway has also been observed to be activated in response to meat hydrolysates or essential amino acid mixtures, potentially linking to GLP-1 release nih.gov.

Non-Nutrient Stimuli for this compound Secretion: Enteral Progesterone (B1679170) and Bile Acids

Beyond macronutrients, certain non-nutrient luminal components can also stimulate this compound secretion.

Enteral Progesterone (CID: 5994) : Progesterone has been shown to increase GLP-1 secretion and extracellular signal-related kinase 1/2 (ERK1/2) phosphorylation in enteroendocrine cells glucagon.comnih.govnih.govdiabetesincontrol.com. This effect is mediated by membrane progesterone receptors, specifically Paqr5 and Paqr7, and is independent of classical progesterone receptor antagonists like RU486 (CID: 5363659) nih.govnih.govdiabetesincontrol.comoup.com. Enteral administration of progesterone has been observed to increase plasma GLP-1, GIP, and insulin levels, improving oral glucose tolerance in mice nih.govnih.govdiabetesincontrol.comoup.com.

Bile Acids : Bile acids, which assist in fat digestion, also stimulate this compound hormone secretion nih.govresearchgate.net. In L-cells, bile acids appear to stimulate GLP-1 secretion through the activation of the predominantly Gαs-coupled receptor TGR5 (also known as GPBAR1) bioscientifica.comnih.govfrontiersin.org. This activation leads to an elevation of cAMP bioscientifica.com.

Intracellular Signaling Cascades Governing this compound Release

The stimulation of this compound release by various nutrient and non-nutrient pathways ultimately converges on intracellular signaling cascades that lead to hormone exocytosis nih.gov. Two major intracellular second messengers, cyclic AMP (cAMP) and calcium (Ca²⁺), are critical for this compound secretion cambridge.orgmedscape.orgfrontiersin.orgscirp.org.

cAMP Pathway : Produced by adenylate cyclase (AC) upon activation of Gαs-coupled receptors, cAMP generally signals via protein kinase A (PKA) (CID: 11099) and exchange proteins activated by cAMP (Epac1/2) (CID: 107936) bioscientifica.commedscape.orgnih.govnih.gov. In EECs, cAMP elevations promote hormone release by enhancing electrical activity, activating voltage-gated Ca²⁺ channels, and potentiating Ca²⁺-dependent exocytosis bioscientifica.com. PKA also induces the closure of ATP-sensitive K⁺ (KATP) channels, facilitating membrane depolarization and prolonging action potentials nih.gov.

Calcium (Ca²⁺) Pathway : Activation of Gαq-coupled receptors leads to the activation of phospholipase C beta (PLCβ) and inositol (1,4,5)-trisphosphate (IP₃)-dependent release of Ca²⁺ from intracellular stores cambridge.orgjci.org. The consequent rise in intracellular Ca²⁺ is a primary trigger for exocytosis cambridge.org. Both cAMP and Ca²⁺ signals synergize in stimulating GLP-1 secretion, implying a convergence of these pathways bioscientifica.com.

Table 3: Intracellular Signaling Molecules in this compound Release

| Signaling Molecule | PubChem CID | Role in this compound Release | Associated Pathways |

| Cyclic AMP (cAMP) | 6076 | Enhances electrical activity, activates VGCCs, potentiates Ca²⁺-dependent exocytosis | Gαs-coupled GPCRs, PKA, Epac1/2 bioscientifica.commedscape.orgnih.gov |

| Calcium (Ca²⁺) | 274 | Primary trigger for exocytosis, increased by membrane depolarization and GPCR activation | SGLT1, VGCCs, Gαq-coupled GPCRs, IP₃ bioscientifica.comnih.govcambridge.orgnih.gov |

| Protein Kinase A (PKA) | 11099 | Mediates cAMP effects, influences ion channels, promotes insulin production and release | cAMP pathway bioscientifica.commedscape.orgnih.gov |

| Epac1/2 | 107936 | cAMP-regulated guanine (B1146940) nucleotide exchange factors, stimulate Ca²⁺ influx and release | cAMP pathway medscape.orgnih.gov |

| Inositol (1,4,5)-trisphosphate (IP₃) | 5459392 | Triggers Ca²⁺ release from intracellular stores | Gαq-coupled GPCRs, PLCβ cambridge.orgjci.org |

| ERK1/2 (MAPK pathway) | 135384196 | Involved in progesterone-induced GLP-1 secretion and protein sensing | Membrane progesterone receptors, protein hydrolysates nih.govnih.govnih.gov |

The interplay between these pathways ensures a robust and regulated release of this compound hormones in response to various luminal stimuli, contributing to postprandial glucose homeostasis.

G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling

Enteroendocrine cells express a diverse array of GPCRs that act as nutrient sensors. For instance, glucose sensing involves the T1R2-T1R3 heterodimer, which plays a role in triggering this compound hormone secretion. researchgate.netcambridge.org Fatty acids are sensed by GPCRs such as GPR40 (FFAR1), GPR120, GPR41 (FFAR3), and GPR43 (FFAR2). GPR40 and GPR120 respond to medium and long-chain fatty acids, while GPR41 and GPR43 are activated by short-chain fatty acids. researchgate.netcambridge.orgkent.ac.uk GPR119 also senses endogenous lipid derivatives. researchgate.net Protein hydrolysates and amino acids are detected by receptors like the Calcium-sensing receptor (CaSR) and the T1R1-T1R3 heterodimer. researchgate.netcambridge.org

Upon activation, these GPCRs typically couple to trimeric G-proteins, primarily Gαs or Gαq, to initiate downstream signaling cascades. frontiersin.org

Gαs-coupled receptors : Activation of Gαs leads to the stimulation of adenylyl cyclase, increasing intracellular levels of cyclic AMP (cAMP). frontiersin.org Elevated cAMP then activates protein kinase A (PKA) and exchange protein activated by cAMP 2 (Epac2). frontiersin.org These pathways amplify glucose-stimulated insulin secretion and are crucial for this compound action. frontiersin.org

Gαq-coupled receptors : Activation of Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). frontiersin.orgoup.com DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. frontiersin.orgoup.com

Both Gαs-cAMP and Gαq-PLC signaling pathways converge on common targets that regulate exocytosis. frontiersin.org Notably, in conditions mimicking diabetes, such as persistent membrane depolarization of β-cells, a switch from Gs to Gq signaling can occur, influencing the effectiveness of GLP-1 and GIP. GLP-1 can activate both Gq and Gs, whereas GIP primarily activates Gs. researchgate.netnews-medical.netnih.govjci.org

Role of Intracellular Calcium Mobilization

Intracellular calcium (Ca2+) mobilization is a critical step in the exocytosis of this compound hormones. The activation of Gq-coupled GPCRs leads to the generation of IP3, which binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of Ca2+ from intracellular stores into the cytoplasm. frontiersin.orgoup.com This increase in cytosolic Ca2+ concentration is essential for secretagogue-induced hormone release. nih.gov

Furthermore, cAMP, generated by Gs-coupled receptor activation, can also influence intracellular Ca2+ dynamics. cAMP promotes Ca2+ influx through voltage-dependent Ca2+ channels and its mobilization from intracellular stores, with both PKA and Epac2 appearing to be relevant for these mechanisms. mdpi.com The elevation in cytoplasmic free Ca2+ concentration triggers the exocytotic response, which is further potentiated by increased cAMP levels. This potentiation is largely attributed to cAMP's ability to accelerate granule mobilization, thereby increasing the pool of granules readily available for release. physiology.org

Involvement of Ion Channels and Nutrient Transporters

Ion channels and nutrient transporters play integral roles in the cellular mechanisms of this compound secretion.

Nutrient Transporters : The sodium-glucose cotransporter 1 (SGLT1) is pivotal for intestinal glucose absorption and acts as a primary glucose sensor for glucose-induced this compound secretion in enteroendocrine cells. plos.orgsemanticscholar.orgphysiology.orgnih.govnih.gov SGLT1-mediated glucose transport is an electrogenic process, meaning it involves the co-transport of Na+ ions with glucose, leading to membrane depolarization. nih.govnih.govmdpi.com This depolarization is crucial for initiating the signaling cascade that culminates in this compound secretion. nih.govnih.gov Studies have shown that the absence of SGLT1 abolishes glucose-induced GIP and GLP-1 responses. plos.org

Ion Channels : The membrane depolarization induced by SGLT1 activity can lead to the activation and opening of voltage-gated Ca2+ channels (VDCCs), allowing extracellular Ca2+ to influx into the cell. frontiersin.orgnih.gov This influx further contributes to the rise in intracellular Ca2+ levels, triggering the exocytosis of this compound-containing vesicles. frontiersin.org ATP-sensitive K+ (KATP) channels also play a crucial role in coupling metabolic status to electrical activity in β-cells, which is relevant for this compound-potentiated insulin secretion. frontiersin.orgnih.gov

Gene Expression Regulation of this compound Hormones

The production of this compound hormones, GLP-1 and GIP, is tightly regulated at the transcriptional level, ensuring appropriate responses to nutrient availability.

Transcriptional Control of Proglucagon and Pro-GIP Genes

GLP-1 is derived from the proglucagon gene (GCG), which is expressed in intestinal L-cells. researchgate.netcreative-diagnostics.comoup.com The pro-GIP gene (GIP) encodes GIP and is expressed in intestinal K-cells. reactome.orgoup.comtaylorandfrancis.com

Proglucagon Gene (GCG) : The proglucagon gene is primarily expressed in pancreatic α-cells, intestinal L-cells, and certain brain neurons. researchgate.netoup.com In L-cells, proglucagon is processed by prohormone convertase 1/3 (PC1/3) to yield active GLP-1, GLP-2, and oxyntomodulin. creative-diagnostics.com Transcriptional control of the proglucagon gene involves several transcription factors and regulatory elements. For instance, the G1 element and four enhancer elements (G2-G5) in the proglucagon gene promoter are important for its transcription. bioscientifica.com Transcription factors such as Pax-6, Cdx-2/3, and ISL-1 have been implicated in regulating proglucagon gene expression. oup.comoup.com cAMP activation, often through PKA and Epac pathways, can up-regulate proglucagon expression by increasing its gene transcription. researchgate.netnih.govglucagon.com

Pro-GIP Gene (GIP) : The human GIP gene is located on chromosome 17 (17q21.3-q22) and consists of six exons. oup.comtaylorandfrancis.com The transcription factors PAX6 and PDX-1 activate the transcription of the GIP gene in intestinal K-cells. reactome.orgoup.comoup.comoup.com A binding motif for the GATA family of DNA-binding proteins (specifically GATA-4) and a cis-regulatory region that binds ISL-1 have been identified in the GIP promoter, both necessary for GIP expression. oup.comoup.com PDX-1 is essential for GIP gene expression in mouse intestinal mucosa. oup.comoup.com

Influence of Wnt/β-catenin Signaling Pathway on this compound Gene Expression

The Wnt/β-catenin signaling pathway plays a significant role in regulating the gene expression of this compound hormones. isciii.esnih.govresearchgate.netresearchgate.netisciii.es This pathway is crucial for various physiological processes, including cell survival, migration, proliferation, and differentiation, and has been linked to metabolic homeostasis. journalgrid.com

In the canonical Wnt pathway, Wnt ligands bind to Frizzled (Fz) receptors and LRP5/6 co-receptors, leading to the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gove-dmj.org This inhibition prevents the phosphorylation-dependent degradation of β-catenin, allowing β-catenin to accumulate in the cytoplasm and translocate into the nucleus. isciii.esnih.govresearchgate.netisciii.es In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors (e.g., TCF7L2, also known as TCF-4), which then activates the transcription of Wnt target genes. isciii.esnih.govresearchgate.netisciii.esjournalgrid.come-dmj.orgd-nb.info

Studies have demonstrated that the Wnt/β-catenin pathway, particularly through its effectors β-catenin and TCF7L2, positively regulates the expression of both the proglucagon (GCG) and pro-GIP (GIP) genes in intestinal enteroendocrine L-cells and K-cells, respectively. isciii.esnih.govresearchgate.netresearchgate.netisciii.esjournalgrid.come-dmj.orgd-nb.info For instance, TCF7L2 and β-catenin specifically up-regulate GCG mRNA expression and GLP-1 production in gut endocrine L-cells. nih.gov The activation is mediated by the binding of β-catenin/TCF7L2 to enhancer elements in the GCG promoter. d-nb.info Similarly, Wnt signaling stimulates GIP transcription, with evidence suggesting that β-catenin/LEF-1 complexes may replace TCF7L2/HDAC complexes on the GIP promoter to promote expression. d-nb.info Glucose can also enhance the hexosamine biosynthetic pathway, leading to N-linked glycosylation of β-catenin, which prevents its degradation and promotes its nuclear accumulation, thereby stimulating this compound gene expression. isciii.esresearchgate.net

Molecular Pharmacology of Incretin Receptors and Downstream Signaling

Incretin Receptor Classification: Class B G-Protein Coupled Receptors (GPCRs)

The receptors for both GIP and GLP-1 are members of the Class B (or secretin family) of G-protein coupled receptors (GPCRs) nih.govphysiology.org. This family is characterized by a large N-terminal extracellular domain (ECD) of approximately 120 residues, a seven-transmembrane helical domain (TMD) that is typical of all GPCRs, and a C-terminal intracellular tail nih.govwikipedia.orgoup.com. Despite sharing considerable sequence homology of about 40%, the GLP-1 and GIP receptors exhibit high selectivity for their respective peptide ligands nih.gov.

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a key therapeutic target for type 2 diabetes and obesity dntb.gov.ua. It is a transmembrane protein widely expressed in the human body, including on pancreatic β-cells, α-cells, and δ-cells, as well as in the intestines, stomach, lungs, heart, kidneys, and the central nervous system frontiersin.org. Activation of GLP-1R by its endogenous ligand GLP-1 or by exogenous agonists triggers signaling pathways that enhance glucose-stimulated insulin (B600854) secretion, suppress glucagon (B607659) release, delay gastric emptying, and promote satiety frontiersin.orgnih.gov. The human GLP-1R gene is located on chromosome 6 wikipedia.org.

The Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR), also known as the gastric inhibitory polypeptide receptor, is the cognate receptor for the this compound hormone GIP proteopedia.orgnih.govbioscientifica.com. GIPR expression is found in various peripheral organs and the brain, including pancreatic islet cells bioscientifica.comguidetopharmacology.org. Similar to GLP-1R, GIPR activation on pancreatic β-cells potentiates glucose-stimulated insulin secretion proteopedia.orgbioscientifica.com. The binding of GIP to GIPR is a critical step in the this compound effect, which accounts for a significant portion of postprandial insulin release bioscientifica.com.

| Feature | Glucagon-Like Peptide-1 Receptor (GLP-1R) | Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) |

|---|---|---|

| Receptor Class | Class B GPCR (Secretin Family) nih.gov | Class B GPCR (Secretin Family) nih.gov |

| Endogenous Ligand | Glucagon-Like Peptide-1 (GLP-1) frontiersin.org | Glucose-Dependent Insulinotropic Polypeptide (GIP) proteopedia.org |

| Primary Function in Pancreas | Enhances glucose-dependent insulin secretion, inhibits glucagon secretion frontiersin.orgnih.gov | Enhances glucose-dependent insulin secretion proteopedia.orgbioscientifica.com |

| Structural Domains | Large N-terminal Extracellular Domain (ECD) and a Transmembrane Domain (TMD) nih.govwikipedia.org | Large N-terminal Extracellular Domain (ECD) and a Transmembrane Domain (TMD) nih.gov |

The activation of Class B GPCRs like the this compound receptors follows a "two-domain" or "two-step" binding model mdpi.comoup.com.

Initial Binding (Affinity Trap): The C-terminal portion of the peptide ligand (e.g., GLP-1 or GIP) first binds with high affinity to the large N-terminal extracellular domain (ECD) of the receptor nih.govoup.comnih.gov. This initial interaction acts as an "affinity trap," concentrating the ligand at the receptor surface oup.com. Crystal structures reveal that the ligand adopts an α-helical conformation and that hydrophobic interactions are a primary driving force for this binding to the ECD nih.gov.

Receptor Activation: This initial binding facilitates a secondary interaction where the N-terminal region of the peptide ligand engages with the transmembrane domain (TMD) and extracellular loops of the receptor nih.govoup.com. This second step is thought to induce a conformational change in the receptor, leading to its activation and the subsequent engagement of intracellular signaling proteins nih.gov.

Intracellular Signaling Pathways Activated by this compound Receptors

Upon activation, this compound receptors couple to intracellular heterotrimeric G-proteins to initiate downstream signaling cascades. The predominant pathway utilized by both GLP-1R and GIPR is the Gαs/cAMP pathway mdpi.comnih.gov.

Ligand binding to either GLP-1R or GIPR induces a conformational change that promotes its coupling to the stimulatory G-protein, Gs nih.govresearchgate.net. This interaction causes the Gαs subunit to release its bound guanosine diphosphate (GDP) and bind guanosine triphosphate (GTP), leading to its dissociation from the Gβγ subunits and the receptor oup.comwikipedia.org. The activated Gαs subunit then binds to and activates the enzyme adenylate cyclase nih.govwikipedia.org.

Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP), resulting in a rapid accumulation of intracellular cAMP nih.govresearchgate.netresearchgate.net. This elevation in cAMP is a critical event that mediates many of the physiological effects of incretins, particularly in the pancreatic β-cell nih.gov.

The primary intracellular effector of cAMP is the cAMP-dependent protein kinase, also known as Protein Kinase A (PKA) nih.govwikipedia.org. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory subunits and two catalytic subunits wikipedia.orgyoutube.com.

The accumulation of intracellular cAMP leads to the binding of four cAMP molecules to the two regulatory subunits of the PKA holoenzyme wikipedia.org. This binding induces a conformational change that causes the regulatory subunits to detach, releasing the two catalytic subunits in their active form wikipedia.org. These free catalytic subunits can then phosphorylate a variety of protein substrates on specific serine and threonine residues, thereby altering their activity and function nih.govyoutube.com.

The subcellular targeting of PKA via A-kinase-anchoring proteins (AKAPs) is crucial for ensuring the precise phosphorylation of substrates at specific intracellular locations, which facilitates this compound-mediated effects like insulin secretion nih.gov.

Key substrates of PKA in the context of this compound signaling include:

Components of the exocytosis machinery: PKA phosphorylates proteins like Snapin, which directly activates the machinery responsible for the fusion of insulin-containing granules with the cell membrane, promoting insulin secretion researchgate.net.

Ion Channels: In pancreatic β-cells, PKA directly phosphorylates the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channels, contributing to membrane depolarization and subsequent calcium influx that triggers insulin exocytosis nih.gov.

Other Signaling Proteins: PKA can phosphorylate and regulate other signaling molecules and transcription factors, such as the cAMP-response element-binding protein (CREB), influencing gene expression related to cell proliferation and survival bioscientifica.comoup.com.

| Substrate | Function/Role in this compound Pathway | Reference |

|---|---|---|

| Snapin | Activates the exocytosis machinery for insulin granule fusion. | researchgate.net |

| Sulfonylurea Receptor 1 (SUR1) | A regulatory subunit of K-ATP channels; phosphorylation contributes to membrane depolarization. | nih.gov |

| cAMP-response element-binding protein (CREB) | Transcription factor involved in gene expression for cell proliferation and survival. | bioscientifica.comoup.com |

| Myosin Phosphatase Target Subunit 1 (MYPT1) | Activates protein phosphatase 1 (PP1), which dephosphorylates and sensitizes Insulin Receptor Substrate 1 (IRS1). | oup.com |

Gαq Pathway and Phospholipase C (PLC) Activation

While this compound receptors, such as the GLP-1 receptor (GLP-1R), predominantly couple to the stimulatory G-protein Gαs, there is substantial evidence that they can also signal through the Gαq protein subunit. mdpi.comnih.gov This coupling activates a distinct downstream signaling cascade initiated by the membrane-bound enzyme Phospholipase C (PLC). mdpi.comnih.gov Activation of Gαq stimulates PLC to hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comnih.govyoutube.com This Gαq/PLC pathway represents an alternative, cAMP-independent mechanism through which this compound hormones can modulate pancreatic β-cell function and potentiate insulin secretion. researchgate.net A switch between Gαs and Gαq signaling pathways has been observed under certain conditions, such as changes in GLP-1 concentration, suggesting a complex regulatory mechanism for downstream signaling. mdpi.com

Inositol 1,4,5-trisphosphate (IP3), being a water-soluble molecule, diffuses from the plasma membrane into the cytosol following its generation by Phospholipase C. nih.govyoutube.comyoutube.com Its primary role is to function as a ligand for IP3 receptors, which are ligand-gated calcium channels located predominantly on the membrane of the endoplasmic reticulum (ER). nih.govnih.gov The binding of IP3 to its receptor induces a conformational change that opens the channel, allowing for the rapid efflux of stored calcium (Ca2+) ions down their steep concentration gradient from the ER lumen into the cytosol. youtube.comyoutube.comnih.gov

The second product of PIP2 hydrolysis, diacylglycerol (DAG), is a lipid molecule that remains embedded in the plasma membrane. mdpi.comyoutube.com Here, it functions as a crucial activator for members of the Protein Kinase C (PKC) family of serine/threonine kinases. nih.govnih.gov The activation of conventional and novel PKC isoforms is also dependent on the increased intracellular calcium concentrations that result from both extracellular influx and IP3-mediated release from the ER. nih.gov

Once activated, PKC phosphorylates a wide array of substrate proteins within the β-cell. nih.govjci.org These phosphorylation events can influence various cellular processes, including ion channel activity and the machinery involved in insulin granule exocytosis. mdpi.comnih.gov For instance, PKC has been implicated in the closure of KATP channels and the activation of TRPM4/5 channels, further promoting membrane depolarization and insulin release. mdpi.com The DAG/PKC pathway, therefore, represents another critical branch of the Gαq signaling cascade that converges with other pathways to amplify glucose-stimulated insulin secretion. nih.govjci.org

β-Arrestin Recruitment, Receptor Internalization, and Desensitization

Prolonged or repeated stimulation of G protein-coupled receptors (GPCRs), including this compound receptors, leads to a process of desensitization, which attenuates the signaling response. A key protein family involved in this process is the arrestins, specifically β-arrestin-1 and β-arrestin-2. nih.gov Following agonist binding, the intracellular domains of the receptor are phosphorylated by G protein-coupled receptor kinases (GRKs). youtube.com This phosphorylation creates a high-affinity binding site for β-arrestins. youtube.comyoutube.com

The recruitment and binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its primary signaling cascade and leading to desensitization of G protein-dependent signaling. nih.govyoutube.com Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP2, which facilitates the internalization of the receptor into endosomes. youtube.comyoutube.com This receptor internalization removes receptors from the cell surface, further contributing to the diminished cellular response. nih.govnih.gov Once internalized, receptors can either be recycled back to the plasma membrane or targeted for degradation. It is noteworthy that β-arrestins can also initiate their own G protein-independent signaling pathways. youtube.com The differential ability of various ligands to promote G protein coupling versus β-arrestin recruitment, a concept known as "biased agonism," is an area of active research for the development of new therapeutics. nih.gov

Convergence of Signaling Pathways on Insulin Granule Exocytosis

The ultimate effect of this compound receptor activation in the pancreatic β-cell is the potentiation of glucose-stimulated insulin secretion. This is achieved through the convergence of the multiple signaling pathways on the machinery that controls insulin granule exocytosis. nih.govnih.gov The process of exocytosis involves the mobilization of insulin-containing granules to the plasma membrane, their docking at release sites, a priming step to make them fusion-competent, and the final fusion of the granule membrane with the plasma membrane to release insulin. nih.gov

The primary trigger for exocytosis is an increase in intracellular calcium, which is initiated by glucose metabolism. nih.gov this compound signaling amplifies this primary signal.

The Gαs-cAMP pathway contributes through both PKA and EPAC2. PKA phosphorylates key proteins in the exocytotic machinery, while EPAC2 promotes granule priming and mobilization. nih.govnih.govnih.gov

The Gαq-PLC pathway contributes by generating IP3, which releases additional calcium from the ER, and DAG, which activates PKC. nih.gov Both the elevated calcium and PKC activity further enhance the exocytotic process. nih.govjci.org

These pathways work in a synergistic manner, ensuring that the insulin secretory response to a meal is robust and precisely coupled to the level of circulating glucose. nih.govnih.gov

Receptor Crosstalk and Synergistic/Antagonistic Interactions

The physiological response to incretins is further complicated by the potential for crosstalk and interactions between different receptors expressed on the same cell. Pancreatic β-cells express receptors for both GLP-1 (GLP-1R) and GIP (GIPR), as well as for glucagon (GCGR). nih.govoup.com These receptors can engage in complex interactions that may be synergistic or antagonistic, influencing the final integrated cellular output. nih.govnih.gov

Studies have shown that co-activation of GLP-1R and GIPR can have additive or synergistic effects on insulin secretion. researchgate.netnih.gov This forms the basis for the development of dual-agonist therapeutics that target both receptors simultaneously. oup.comcam.ac.uk The interplay between these receptors may involve the formation of receptor heterodimers or higher-order complexes, which could alter their signaling properties. cam.ac.uk For example, receptor preference and signaling potency can be influenced by whether receptors are activated individually or concurrently. oup.com

Furthermore, there are antagonistic interactions, particularly concerning glucagon secretion, where GLP-1 is inhibitory while GIP can be stimulatory. nih.govmdpi.com Crosstalk can also occur with other receptor systems; for instance, GLP-1R has been shown to interact with the insulin receptor. Such interactions highlight a sophisticated network of signaling pathways where the response to one hormone can be modulated by the presence and activity of another, allowing for fine-tuned metabolic regulation. oup.com The precise mechanisms underlying these synergistic and antagonistic effects are an area of intensive investigation and are critical for understanding the full therapeutic potential of multi-agonist compounds. nih.gov

Overlap in GLP-1R and GIPR Signaling Pathways

The glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR) are class B G protein-coupled receptors (GPCRs) that play crucial roles in regulating insulin secretion and glucose metabolism. nih.govresearchgate.net While activated by their distinct endogenous ligands, GLP-1 and GIP respectively, their downstream signaling cascades exhibit significant overlap, particularly within pancreatic β-cells. frontiersin.orgnih.gov

Both receptors primarily couple to the stimulatory G protein, Gαs. ox.ac.uknih.gov Upon activation, Gαs stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). researchgate.netfrontiersin.org This elevation in cAMP is a central point of convergence for the two pathways. nih.gov Increased cAMP levels activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). frontiersin.org The activation of these shared signaling pathways is fundamental to the this compound effect, which is the potentiation of glucose-stimulated insulin secretion. nih.govnih.gov

Despite this primary overlap through the Gαs-cAMP axis, distinctions in their signaling have been noted. Notably, GLP-1R has been shown to also couple to the Gαq G protein in murine pancreatic β-cells, a pathway not typically engaged by GIPR, which is considered to signal exclusively through Gαs in physiological conditions. frontiersin.orgnih.gov This differential G protein coupling represents a key divergence that can lead to distinct cellular responses and becomes particularly relevant in certain pathophysiological contexts.

| Feature | GLP-1 Receptor (GLP-1R) | GIP Receptor (GIPR) |

| Primary G Protein | Gαs | Gαs |

| Secondary G Protein | Gαq | None (under normal conditions) |

| Second Messenger | cAMP | cAMP |

| Key Downstream Effectors | PKA, EPAC | PKA, EPAC |

Cellular Mechanisms of Dual and Triple Agonist Action

The development of unimolecular dual and triple agonists, which can activate GLP-1R, GIPR, and in some cases the glucagon receptor (GCGR), represents a significant evolution in this compound-based therapeutics. nih.govresearchgate.netnih.gov These poly-agonists are designed to harness the synergistic or additive effects of stimulating multiple signaling pathways simultaneously. physiology.orgatu.ie

The cellular mechanism of a dual GLP-1R/GIPR agonist, such as Tirzepatide, involves the simultaneous engagement of both receptors on the same cell. nih.govcam.ac.uk This co-activation leads to a robust increase in intracellular cAMP, amplifying the downstream signals that promote glucose-dependent insulin secretion. researchgate.net The additive insulinotropic effects from dual agonism were largely anticipated based on the known individual actions of GLP-1 and GIP. nih.govphysiology.org Some dual agonists may exhibit "biased signaling," preferentially activating G protein pathways over β-arrestin recruitment, which could reduce receptor desensitization and prolong the signaling response. ox.ac.ukresearchgate.net

Triple agonists add another layer of complexity by also targeting the GCGR. nih.gov The GCGR is also expressed on islet β-cells and its activation can induce insulin secretion. nih.gov The additional benefits of including GCGR agonism were less expected than the effects of dual this compound receptor activation. nih.govphysiology.org The precise cellular mechanisms, including potential synergistic or antagonistic interactions between the three signaling pathways when stimulated simultaneously, are still under intensive investigation to fully elucidate the comprehensive mechanism of action. nih.govphysiology.org The interplay between these receptor systems allows for a multi-faceted approach to regulating metabolic homeostasis. frontiersin.orgnih.gov

| Agonist Type | Target Receptors | Primary Cellular Effect |

| Dual Agonist | GLP-1R, GIPR | Potent stimulation of cAMP production, enhanced glucose-dependent insulin secretion. |

| Triple Agonist | GLP-1R, GIPR, GCGR | Combined stimulation of this compound and glucagon receptor pathways, leading to complex effects on insulin and glucagon secretion. |

Gαs to Gαq Signaling Switch in Specific Physiological Contexts

Under normal physiological conditions, both GLP-1 and GIP amplify insulin secretion primarily through Gαs-mediated signaling. youtube.com However, research has revealed that under certain pathophysiological conditions, a "signaling switch" can occur in pancreatic β-cells, altering the downstream pathways and the effectiveness of incretins. Specifically, in contexts of chronic hyperglycemia or persistent membrane depolarization, a major amplifying pathway for insulin secretion can switch from Gαs to Gαq. nih.govyoutube.com

This phenomenon provides a molecular explanation for why the insulinotropic effects of GIP are diminished in type 2 diabetes, while the effects of GLP-1 are largely preserved. nih.gov Since GIP signals almost exclusively through Gαs, its effectiveness is blunted when the β-cell signaling machinery shifts away from this pathway. nih.govresearchgate.net In contrast, GLP-1 can activate both Gαs and Gαq signaling pathways. frontiersin.orgnih.gov Therefore, even when the Gαs pathway is compromised, GLP-1 can still potentiate insulin secretion via the Gαq pathway. nih.govresearchgate.net

This Gs/Gq signaling switch has been demonstrated in mouse models with genetic or pharmacological inhibition of the ATP-sensitive K+ (KATP) channel, which leads to persistent depolarization of the β-cell membrane. nih.gov The findings were also corroborated in diabetic mouse models and in pancreatic islets from healthy mice and humans that were chronically exposed to high glucose levels. nih.govresearchgate.net This switch highlights the plasticity of GPCR signaling in β-cells and is a critical factor in determining the differential therapeutic potential of this compound mimetics in diabetes. nih.govresearchgate.net

Physiological Regulation and Systemic Interactions of Incretins

Regulation of Pancreatic Islet Function

The pancreatic islets of Langerhans, which contain α-cells, β-cells, and δ-cells, are a primary target for incretin action. Incretins modulate the function of these islet cells to regulate blood glucose levels.

A key physiological function of both GLP-1 and GIP is the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. nih.govnih.gov This "this compound effect" is responsible for a significant portion of the insulin released after an oral glucose load, estimated to be between 50% and 70% in healthy individuals. e-enm.orgglucagon.com The insulinotropic action of incretins is strictly glucose-dependent, meaning they stimulate insulin release only when blood glucose concentrations are elevated, thereby minimizing the risk of hypoglycemia. youtube.com

The binding of GLP-1 and GIP to their respective G protein-coupled receptors on β-cells initiates a signaling cascade that leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates protein kinase A (PKA) and other downstream effectors, ultimately enhancing the exocytosis of insulin-containing granules.

Table 1: Key Characteristics of GLP-1 and GIP

| Feature | Glucagon-Like Peptide-1 (GLP-1) | Glucose-Dependent Insulinotropic Polypeptide (GIP) |

| Primary Secreting Cells | L-cells (distal ileum and colon) | K-cells (duodenum and jejunum) |

| Primary Stimulus for Secretion | Carbohydrates, fats, and proteins | Carbohydrates and fats |

| Effect on Insulin Secretion | Stimulates in a glucose-dependent manner | Stimulates in a glucose-dependent manner |

| Effect on Glucagon (B607659) Secretion | Inhibits | Stimulates |

In contrast to their synergistic effect on insulin secretion, GLP-1 and GIP have opposing effects on glucagon secretion from pancreatic α-cells. GLP-1 is a potent inhibitor of glucagon release. clevelandclinic.orgnih.gov This action is particularly important in the postprandial state, as it helps to suppress hepatic glucose production and prevent excessive hyperglycemia. The inhibitory effect of GLP-1 on glucagon secretion is thought to be mediated through both direct and indirect mechanisms. While GLP-1 receptors are expressed on α-cells, studies suggest that GLP-1 may also act indirectly by stimulating the release of insulin and somatostatin (B550006), which are known inhibitors of glucagon secretion. nih.govresearchgate.net

Conversely, GIP has been shown to stimulate glucagon secretion, particularly when glucose levels are low. nih.govnih.gov However, in the presence of hyperglycemia, the stimulatory effect of GIP on glucagon release is attenuated in healthy individuals. nih.gov The physiological significance of GIP-stimulated glucagon secretion is not fully understood but may play a role in preventing hypoglycemia during fasting or in response to a protein-rich meal. promega.caresearchgate.net

In addition to their acute effects on hormone secretion, incretins have been shown to influence pancreatic β-cell mass by promoting proliferation and inhibiting apoptosis (programmed cell death). nih.govnih.gov Numerous preclinical studies have demonstrated that both GLP-1 and GIP can stimulate β-cell growth and enhance their survival. e-dmj.org

GLP-1 receptor agonists have been shown to increase β-cell mass in animal models of diabetes. nih.gov The mechanisms underlying these effects involve the activation of several intracellular signaling pathways that promote cell cycle progression and inhibit apoptotic pathways. e-dmj.org By preserving β-cell mass and function, incretins may play a long-term role in maintaining glucose homeostasis. nih.gov

This compound Interactions with the Nervous System

Both GLP-1 and GIP receptors are expressed in various regions of the brain, including the hypothalamus and brainstem, which are key centers for the regulation of energy homeostasis. wikipedia.orgnih.govfrontiersin.org Incretins can cross the blood-brain barrier to act on these central targets. frontiersin.org

Central administration of GLP-1 has been shown to reduce food intake and promote satiety. These anorectic effects are mediated, at least in part, by the activation of neurons in the hypothalamus and brainstem that are involved in the regulation of appetite. diabetesjournals.orgmdpi.com The central effects of GIP are less well-characterized, but emerging evidence suggests that it may also play a role in the central regulation of energy balance. mdpi.comnih.gov

In addition to their direct effects on the CNS, incretins can also signal to the brain via the activation of peripheral neuronal afferents. researchgate.net GLP-1 receptors have been identified on vagal afferent neurons, which innervate the gastrointestinal tract and project to the brainstem. diabetesjournals.org The activation of these neurons by locally released GLP-1 can transmit signals to the brain that contribute to the regulation of satiety and gastric emptying. nih.gov

Studies have shown that GLP-1 can stimulate the release of neurotransmitters, such as substance P, from sensory nerves. escholarship.org This neuro-incretin axis provides a rapid means by which information about nutrient ingestion can be relayed from the gut to the brain, influencing feeding behavior and glucose homeostasis.

Gastrointestinal Tract Physiology

Glucagon-Like Peptide-1 (GLP-1) plays a crucial physiological role in regulating the rate at which food moves from the stomach to the small intestine, a process known as gastric emptying. sheenveinandcosmetics.comdiabetesjournals.org The release of GLP-1 from intestinal L-cells in response to nutrient ingestion initiates a negative feedback mechanism that slows down gastric motility. oup.com This action is significant for glucose homeostasis, as it moderates the rate of nutrient absorption and consequently the postprandial rise in blood glucose levels. diabetesjournals.orgnih.gov

The mechanism by which GLP-1 slows gastric emptying is believed to be neurally mediated, involving the vagus nerve. diabetesjournals.orgmdpi.com GLP-1 receptors are expressed on vagal afferent neurons, and their activation leads to a reduction in gastric motility. mdpi.com This effect is characterized by a relaxation of the proximal stomach, reduced antral and duodenal motility, and increased pyloric tone. nih.gov The slowing of gastric emptying is a key component of the "ileal brake," a physiological mechanism that inhibits upper gastrointestinal motility in response to nutrients in the distal small intestine. oup.com

Research has demonstrated that both endogenous GLP-1 and exogenous GLP-1 receptor agonists delay gastric emptying for solid and liquid meals. oup.commdedge.com The magnitude of this delay can be influenced by the duration of GLP-1 receptor stimulation, with some evidence suggesting that continuous exposure may lead to a waning of the effect, a phenomenon known as tachyphylaxis. diabetesjournals.orgoup.com

Research Findings on GLP-1's Effect on Gastric Emptying

| Study Focus | Key Finding | Implication |

|---|---|---|

| Endogenous GLP-1 | Acts as a physiological modulator to slow the rate of gastric emptying. oup.com | Important for normal post-meal glucose control. |

| Exogenous GLP-1 | Dose-dependently slows gastric emptying of both solids and liquids. nih.gov | Contributes to the glucose-lowering effects of GLP-1-based therapies. nih.gov |

| GLP-1 Receptor Agonists | Markedly delay gastric emptying, which can contribute to feelings of fullness and reduced appetite. sheenveinandcosmetics.com | A significant mechanism behind the therapeutic effects on weight and glycemia. |

| Continuous GLP-1 Infusion | The slowing effect on gastric emptying may be less pronounced with sustained administration, suggesting tachyphylaxis. diabetesjournals.orgoup.com | The long-term effects of GLP-1 therapies on gastric motility may adapt over time. |

Beyond its effects on gastric emptying, GLP-1 also influences the motility of the small and large intestines. In the small intestine, GLP-1 generally has an inhibitory effect on motility. nih.govoup.comovid.com It has been shown to suppress both fasting and fed small bowel motility in a dose-dependent manner. nih.gov This includes a reduction in the frequency of the migrating motor complex (MMC), which is the pattern of contractions that occurs in the fasting state to sweep undigested material through the intestines. oup.comovid.com

Interactions with Other Endocrine and Paracrine Factors

Somatostatin, a hormone produced by various cells throughout the body, including the D-cells of the pancreatic islets and the gastrointestinal tract, exerts a potent inhibitory effect on the secretion of several hormones, including incretins. Somatostatin acts as a paracrine inhibitor of GLP-1 release from intestinal L-cells. diabetesjournals.org

The mechanism of this inhibition involves the binding of somatostatin to its receptors (SSTRs) on the L-cells. diabetesjournals.org Research has indicated that specifically, the somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5) are highly expressed on L-cells and are key mediators of this inhibitory action. diabetesjournals.org When somatostatin binds to these receptors, it initiates intracellular signaling pathways that lead to a decrease in GLP-1 secretion. diabetesjournals.org

Studies using antagonists for SSTR2 and SSTR5 have demonstrated that blocking the action of somatostatin leads to an increase in GLP-1 secretion. diabetesjournals.org This highlights the physiological role of somatostatin in tonically suppressing this compound release. The glucagon-lowering effect of GLP-1 is also thought to be mediated through the paracrine actions of somatostatin. nih.gov

The regulation of appetite and gastrointestinal function involves a complex interplay of various gut peptides, and incretins engage in significant crosstalk with other hormones such as cholecystokinin (B1591339) (CCK) and peptide YY (PYY). physiology.orgmdpi.com GLP-1 and PYY are co-secreted from intestinal L-cells in response to nutrient stimulation. oup.com Together, they contribute to the "ileal brake" mechanism, which slows gastric emptying and intestinal transit, thereby promoting satiety. oup.com

Interactions of Incretins with Other Gut Peptides

| Interacting Peptide | Source | Key Interaction with Incretins |

|---|---|---|

| Somatostatin | Pancreatic D-cells, GI tract | Inhibits the secretion of GLP-1 from L-cells via SSTR2 and SSTR5 receptors. diabetesjournals.orgbioscientifica.comresearchgate.net |

| Cholecystokinin (CCK) | Intestinal I-cells | Works with GLP-1 to regulate satiety and gastric emptying. nih.gov Can mediate the postprandial release of PYY. nih.gov |

| Peptide YY (PYY) | Intestinal L-cells | Co-secreted with GLP-1 and contributes to the "ileal brake" effect on gastrointestinal motility. oup.com |

Incretin Degradation and Clearance Pathways

Dipeptidyl Peptidase-4 (DPP-4) as the Primary Inactivating Enzyme

The primary enzyme responsible for the inactivation of incretin hormones is Dipeptidyl Peptidase-4 (DPP-4), also known as CD26. medpagetoday.comnih.govwikipedia.org This enzyme is a serine protease that plays a pivotal role in regulating the half-life of circulating incretins. medpagetoday.com DPP-4's significance in this compound physiology is underscored by studies showing that its inhibition leads to increased levels of active GLP-1 and GIP. nih.govnih.gov

DPP-4 inactivates GLP-1 and GIP by cleaving the first two amino acids from their N-terminus, specifically at a position where the second amino acid is a proline or alanine. medpagetoday.comoup.com For GLP-1, this cleavage occurs at the His-Ala dipeptide, resulting in the formation of the inactive metabolite GLP-1(9–36)NH2. nih.govnih.gov Similarly, GIP is cleaved to produce GIP(3–42), which lacks insulinotropic activity. nih.govresearchgate.netnih.gov These N-terminally truncated metabolites are the major circulating forms of these hormones. nih.govnih.gov

| Active this compound | Cleavage Site by DPP-4 | Inactive Metabolite |

|---|---|---|

| GLP-1(7-36)NH2 / GLP-1(7-37) | Between Alanine (position 8) and Glutamic acid (position 9) | GLP-1(9–36)NH2 / GLP-1(9-37) |

| GIP(1-42) | Between Alanine (position 2) and Glutamic acid (position 3) | GIP(3–42) |

DPP-4 is widely expressed throughout the body, existing as both a transmembrane protein and a soluble form in the circulation. medpagetoday.comfrontiersin.org High levels of DPP-4 expression are found in various tissues, including the intestinal and renal brush border membranes, vascular endothelium, liver, and pancreas. frontiersin.orgresearchgate.net Its presence on endothelial cells of capillary beds, particularly within the intestinal wall, allows for the rapid inactivation of newly secreted incretins before they can reach the systemic circulation. nih.govthieme-connect.com The enzyme is also found on the surface of lymphocytes. medpagetoday.com This ubiquitous distribution ensures that GLP-1 and GIP have a very short duration of action. tg.org.au

Role of Neutral Endopeptidase (NEP) 24.11 (Neprilysin/CD10)

While DPP-4 is the primary inactivating enzyme, another enzyme, Neutral Endopeptidase 24.11 (NEP 24.11), also known as neprilysin or CD10, contributes to the degradation of GLP-1. nih.govnih.gov NEP 24.11 is a membrane-bound zinc metallopeptidase with a widespread tissue distribution, with particularly high concentrations in the kidney. thieme-connect.com In vitro studies have identified potential cleavage sites for NEP 24.11 within the GLP-1 molecule. nih.gov Research suggests that NEP 24.11 may be responsible for the degradation of a significant portion of circulating GLP-1. nih.govsemanticscholar.org The relevance of NEP 24.11 in the metabolism of GIP is less established, with some studies indicating that GIP is a poor substrate for this enzyme. nih.govthieme-connect.com

This compound Half-Life in Circulation

Due to the rapid enzymatic degradation primarily by DPP-4, both GLP-1 and GIP have a very short half-life in the bloodstream. frontiersin.orgasda.com The circulating half-life of active GLP-1 is estimated to be around 1 to 2 minutes. nih.govnih.govmdpi.com GIP has a slightly longer half-life, which is approximately 7 minutes in healthy individuals. researchgate.net This rapid inactivation severely limits the time these hormones can exert their insulinotropic effects.

| This compound Hormone | Estimated Half-Life |

|---|---|

| Glucagon-like peptide-1 (GLP-1) | ~1-2 minutes |

| Glucose-dependent insulinotropic polypeptide (GIP) | ~7 minutes |

Renal Clearance Mechanisms of Incretins and Metabolites

The kidneys play a crucial role in the final elimination of both intact incretins and their inactive metabolites from the circulation. nih.govnih.govresearchgate.net Both active and degraded forms of GLP-1 and GIP are subject to renal clearance. nih.govnih.gov The metabolites, such as GLP-1(9–36)NH2 and GIP(3–42), are cleared from the bloodstream through glomerular filtration. nih.gov The expression of DPP-4 and GLP-1 receptors in the kidney suggests a complex role for this organ in this compound physiology beyond simple excretion. nih.gov

Mechanistic Principles of Incretin Based Therapeutic Strategies

Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs)

GLP-1 receptor agonists are a class of medications designed to mimic the actions of the endogenous incretin hormone GLP-1. They bind to and activate the GLP-1 receptor, which is a G protein-coupled receptor found on various cell types, including pancreatic beta cells. clevelandclinic.orglindushealth.comwikipedia.org

Mimicry of Endogenous GLP-1 Action

GLP-1 RAs function by activating the GLP-1 receptor, thereby replicating the key physiological effects of native GLP-1. clevelandclinic.orglindushealth.comwikipedia.org This activation leads to several glucose-dependent actions. A primary effect is the stimulation of insulin (B600854) secretion from pancreatic beta cells in response to elevated glucose levels. clevelandclinic.orglindushealth.comwikipedia.org This glucose-dependent mechanism is crucial as it reduces the risk of hypoglycemia compared to some other antidiabetic medications. frontiersin.orgmdpi.com

Furthermore, GLP-1 RAs suppress glucagon (B607659) secretion from pancreatic alpha cells. clevelandclinic.orglindushealth.comwikipedia.org Glucagon is a hormone that raises blood glucose levels by stimulating hepatic glucose production. By inhibiting glucagon release, GLP-1 RAs help to lower hepatic glucose output, contributing to improved glycemic control. wikipedia.orgmims.com

Another important action is the slowing of gastric emptying. clevelandclinic.orgwikipedia.org This delay in gastric emptying helps to reduce the rate at which glucose enters the bloodstream after a meal, leading to a blunting of postprandial glucose excursions. mims.comcas.org Additionally, GLP-1 receptor activation can affect areas of the brain that regulate appetite and satiety, potentially leading to reduced food intake and body weight loss, although this falls outside the strict scope of this article's focus on chemical mechanisms. clevelandclinic.orgcasadiabete.it

Resistance to DPP-4 Degradation

A key characteristic of GLP-1 RAs that distinguishes them from native GLP-1 is their enhanced resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). frontiersin.orgdiabetesonthenet.comdroracle.ai Native GLP-1 is rapidly cleaved and inactivated by DPP-4, resulting in a very short circulating half-life of only a few minutes. frontiersin.orgdiabetesonthenet.comjst.go.jp

GLP-1 RAs are structurally modified to resist this enzymatic breakdown. These modifications, such as amino acid substitutions or the addition of fatty acid chains, protect the molecule from cleavage by DPP-4, significantly extending their half-lives in the circulation. wikipedia.orgdroracle.ainih.govdroracle.ai This prolonged half-life allows GLP-1 RAs to provide sustained activation of the GLP-1 receptor, leading to more pronounced and durable effects on glycemic control compared to the transient effects of endogenous GLP-1. frontiersin.orgjst.go.jp For example, liraglutide (B1674861) has a fatty acid molecule attached, enabling it to bind to albumin and be released slowly, resulting in a longer half-life. wikipedia.orgnih.gov Semaglutide is also designed with modifications that confer resistance to DPP-4 degradation and enhance albumin binding, contributing to its extended half-life. frontiersin.orgdroracle.ai

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications that improve glycemic control by targeting the enzyme responsible for the degradation of this compound hormones. wikipedia.orgresearchgate.netijpsjournal.com

Mechanism of Action: Protecting Endogenous Incretins from Degradation

DPP-4 is a ubiquitous enzyme that rapidly inactivates both GLP-1 and GIP by cleaving two amino acids from their N-terminus. frontiersin.orgmdpi.comijpsjournal.com DPP-4 inhibitors work by selectively blocking the activity of this enzyme. mdpi.comwikipedia.orgijpsjournal.com By inhibiting DPP-4, these medications prevent the rapid breakdown of endogenous GLP-1 and GIP. wikipedia.orgresearchgate.netijpsjournal.com This leads to increased concentrations of the active forms of these this compound hormones in the circulation. frontiersin.orgwikipedia.orgresearchgate.net

The inhibition of DPP-4 is typically reversible, with inhibitors forming a complex with the enzyme's active site. drugbank.comebi.ac.uk This protection of endogenous incretins allows them to exert their physiological effects for a longer duration. mdpi.comresearchgate.netijpsjournal.com

Enhancement of Endogenous GLP-1 and GIP Levels

The primary consequence of DPP-4 inhibition is the enhancement of circulating levels of active endogenous GLP-1 and GIP. wikipedia.orgresearchgate.netijpsjournal.com Following a meal, when this compound secretion is stimulated, DPP-4 inhibitors can increase the plasma levels of active GLP-1 and GIP by two to three-fold. frontiersin.orgmdpi.comdrugbank.com

These elevated levels of endogenous incretins then amplify the glucose-dependent insulin secretion from pancreatic beta cells and suppress glucagon release from pancreatic alpha cells, similar to the actions of GLP-1 RAs. wikipedia.orgmims.comijpsjournal.com While both GLP-1 and GIP levels are increased, the glucose-lowering effect of DPP-4 inhibitors is thought to be primarily mediated by the enhancement of GLP-1 activity, as the responsiveness of beta cells to GIP may be reduced in individuals with type 2 diabetes. nih.gov The increase in this compound levels is dependent on the body's own production of these hormones in response to nutrient intake. frontiersin.org

Advanced this compound Receptor Agonists

Beyond agonists that selectively target the GLP-1 receptor, advanced this compound-based therapies include agonists that target multiple this compound receptors. A notable example is tirzepatide, which is a dual GLP-1 and GIP receptor agonist. clevelandclinic.orgnih.govsigmapeptides.com

Tirzepatide is a synthetic peptide that activates both the GLP-1 and GIP receptors. nih.govsigmapeptides.com Research indicates that tirzepatide exhibits a stronger binding affinity for the GIP receptor compared to the GLP-1 receptor. viamedica.plwikipedia.org This dual agonism leverages the effects of both this compound hormones to improve glycemic control. By activating both receptors, tirzepatide stimulates glucose-dependent insulin secretion and reduces glucagon levels. nih.govsigmapeptides.com The dual mechanism is hypothesized to provide greater reductions in hyperglycemia compared to selective GLP-1 receptor agonists alone. wikipedia.org Like some GLP-1 RAs, tirzepatide is also modified to have a prolonged half-life, allowing for less frequent administration. nih.govviamedica.pl

Dual GIP/GLP-1 Receptor Agonists: Mechanistic Contributions

Dual GIP/GLP-1 receptor agonists are unimolecular peptides designed to activate both the GIP receptor (GIPR) and the GLP-1 receptor (GLP-1R). nih.govjci.orgdovepress.com This co-agonism aims to leverage the complementary effects of both this compound hormones to achieve enhanced metabolic benefits compared to targeting either receptor alone. nih.govdovepress.com